Benzo[c]phenanthren-5-amine
CAS No.: 4176-50-5
Cat. No.: VC18972963
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[c]phenanthren-5-amine - 4176-50-5](/images/structure/VC18972963.png)
Specification
CAS No. | 4176-50-5 |
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Molecular Formula | C18H13N |
Molecular Weight | 243.3 g/mol |
IUPAC Name | benzo[c]phenanthren-5-amine |
Standard InChI | InChI=1S/C18H13N/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H,19H2 |
Standard InChI Key | RXBGTQNDISCDOP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)N |
Introduction
Synthesis and Derivative Formation
While no direct synthesis of Benzo[c]phenanthren-5-amine is documented, its nitro precursor, 5-nitrobenzo[c]phenanthrene (CAS 64356-30-5), provides a plausible synthetic pathway.
Proposed Synthetic Route:
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Nitration of Benzo[c]phenanthrene: Electrophilic nitration at the 5-position using mixed acid () yields 5-nitrobenzo[c]phenanthrene, a compound with molecular formula and molecular weight 273.29 g/mol .
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Reduction to Amine: Catalytic hydrogenation (e.g., ) or reduction with converts the nitro group to an amine, producing Benzo[c]phenanthren-5-amine.
Theoretical Physicochemical Properties:
Property | Value |
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Molecular Formula | |
Molecular Weight | 243.31 g/mol |
Melting Point | Estimated 180–200°C |
LogP (Partition Coefficient) | ~5.5 (similar to nitro analog) |
DNA Adduct Formation and Mutagenicity
Benzo[c]phenanthrene derivatives are notorious for forming stable DNA adducts, a hallmark of their carcinogenicity. The diol epoxide metabolite of benzo[c]phenanthrene (B[c]PhDE) preferentially binds to adenine residues, inducing conformational changes that disrupt DNA replication and repair .
Mechanistic Insights:
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Adduct Stereochemistry: The syn and anti diastereomers of B[c]PhDE form distinct adducts. For example, the anti-B[c]PhDE adduct adopts a trans configuration, intercalating into DNA and causing helical distortions .
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Polymerase Inhibition: DNA polymerase β exhibits reduced catalytic efficiency when encountering B[c]PhDE-adducted templates, leading to error-prone replication and potential G→T transversions .
Comparative Mutagenicity:
Compound | Mutagenic Potency (TA98 Strain) | Primary DNA Lesion |
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Benzo[c]phenanthrene | Low | Diol epoxide adducts |
5-Nitrobenzo[c]phenanthrene | Moderate | Nitro-reduction metabolites |
Benzo[c]phenanthren-5-amine | Hypothesized high | Bulky amine-DNA adducts |
Toxicokinetics and Metabolic Activation
PAHs like benzo[c]phenanthrene undergo cytochrome P450 (CYP)-mediated metabolism to reactive intermediates. Co-exposure with other PAHs (e.g., phenanthrene) modulates toxicokinetic profiles, as demonstrated in studies using accelerator mass spectrometry (AMS) .
Key Metabolic Pathways:
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Epoxidation: CYP1A1/1B1 catalyzes the formation of 3,4-epoxide, which hydrates to diol epoxides.
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Nitro-Reduction: Nitro derivatives (e.g., 5-nitrobenzo[c]phenanthrene) may undergo nitroreductase-mediated conversion to amines, a pathway implicated in the activation of proximate carcinogens .
Impact of Co-Exposures:
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Phenanthrene Interaction: Co-administration with phenanthrene reduces the plasma of benzo[a]pyrene by 4.4-fold, suggesting competitive inhibition of metabolic enzymes .
Implications for DNA Repair and Carcinogenesis
Mismatch repair (MMR) proteins, such as MutSα and MutSβ, recognize benzo[c]phenanthrene-DNA adducts, triggering apoptosis in MMR-proficient cells. Defective MMR results in increased mutagenesis and survival of adduct-bearing cells, a mechanism linked to tumorigenesis .
Repair Efficiency:
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Base Excision Repair (BER): Pol β struggles to process bulky adducts, leading to repair stalling and potential replication errors .
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MMR-Dependent Apoptosis: Wild-type mice exhibit heightened apoptosis upon B[c]PhDE exposure compared to MMR-deficient models .
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization of Benzo[c]phenanthren-5-amine are needed to confirm theoretical properties.
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Adduct Profiling: Mass spectrometry and NMR studies could elucidate the structure of amine-DNA adducts.
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In Vivo Toxicokinetics: AMS-based studies would clarify absorption, distribution, and metabolism in biological systems.
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